molecular formula C6H12ClN3 B1433366 methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride CAS No. 1788989-09-2

methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride

Cat. No.: B1433366
CAS No.: 1788989-09-2
M. Wt: 161.63 g/mol
InChI Key: SECXWQBAKIIPNJ-UHFFFAOYSA-N
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Description

Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C6H11N3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Scientific Research Applications

Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out in an acidic medium to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • 1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 1-(5-Methoxymethyl)-1H-pyrazol-3-yl]methanamine hydrochloride

Uniqueness

Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-methyl-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-7-5-6-3-4-8-9(6)2;/h3-4,7H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECXWQBAKIIPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788989-09-2
Record name methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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